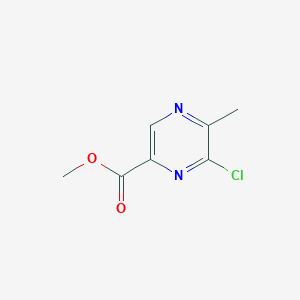

Methyl 6-chloro-5-methylpyrazine-2-carboxylate

Description

Methyl 6-chloro-5-methylpyrazine-2-carboxylate (CAS 77168-85-5) is a pyrazine derivative featuring a chlorine atom at position 6, a methyl group at position 5, and a methyl ester group at position 2. Its molecular formula is C₈H₇ClN₂O₂, with a molecular weight of 200.61 g/mol.

Properties

IUPAC Name |

methyl 6-chloro-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANUPZSGECXSOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 6-chloro-5-methylpyrazine-2-carboxylate typically involves the chlorination of 5-methylpyrazine-2-carboxylic acid followed by esterification . The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification . Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

Methyl 6-chloro-5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 6-chloro-5-methylpyrazine-2-carboxylate is synthesized through various methods, often involving chlorination and esterification reactions. The compound has the molecular formula and features a pyrazine ring, which is crucial for its biological activity.

Pharmaceutical Applications

Methyl 6-chloro-5-methylpyrazine-2-carboxylate serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects.

Case Study: Antimycobacterial Activity

A study investigated the antimycobacterial properties of compounds derived from methyl 6-chloro-5-methylpyrazine-2-carboxylate, showing effective inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL. This highlights its potential use in developing new treatments for tuberculosis .

Hypoglycemic and Hypolipidemic Activities

Research indicates that derivatives of this compound may exhibit hypoglycemic and hypolipidemic effects, making them candidates for diabetes management therapies . The synthesis of these derivatives often involves modifications to enhance their pharmacological profiles.

Agrochemical Applications

In addition to pharmaceutical uses, methyl 6-chloro-5-methylpyrazine-2-carboxylate has applications in agrochemicals, particularly as a pesticide or herbicide component.

Case Study: Pesticidal Efficacy

Research has demonstrated that certain pyrazine derivatives possess insecticidal properties against agricultural pests. These compounds can disrupt the nervous systems of insects, leading to effective pest control while minimizing environmental impact .

Data Tables and Comparative Analysis

To better understand the applications and efficacy of methyl 6-chloro-5-methylpyrazine-2-carboxylate, the following tables summarize key findings from various studies:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in immune response regulation . By antagonizing STING activation, the compound offers potential therapeutic applications in conditions where aberrant STING signaling contributes to disease pathology .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, halogen type, or ester groups. Below is a comparative analysis:

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS | Substituents (Positions) | Molecular Formula | MW (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| Methyl 6-chloro-5-methylpyrazine-2-carboxylate | 77168-85-5 | Cl (6), CH₃ (5), COOCH₃ (2) | C₈H₇ClN₂O₂ | 200.61 | Reference |

| Ethyl 6-chloropyrazine-2-carboxylate | 161611-46-7 | Cl (6), COOCH₂CH₃ (2) | C₇H₇ClN₂O₂ | 186.60 | 0.83 |

| Methyl 5-methylpyrazine-2-carboxylate | 41110-33-2 | CH₃ (5), COOCH₃ (2) | C₇H₈N₂O₂ | 152.15 | 0.82 |

| Methyl 6-bromo-5-methylpyrazine-2-carboxylate | 1166827-91-3 | Br (6), CH₃ (5), COOCH₃ (2) | C₇H₇BrN₂O₂ | 231.05 | N/A |

| Methyl 3-chloro-5-methylpyrazine-2-carboxylate | 859063-65-3 | Cl (3), CH₃ (5), COOCH₃ (2) | C₈H₇ClN₂O₂ | 200.61 | 0.71 |

Notes:

- Ethyl 6-chloropyrazine-2-carboxylate (similarity 0.83) replaces the methyl ester with an ethyl group, increasing molecular weight but reducing polarity .

- Methyl 5-methylpyrazine-2-carboxylate (similarity 0.82) lacks the chlorine at position 6, leading to lower lipophilicity and altered reactivity in substitution reactions .

- Methyl 6-bromo-5-methylpyrazine-2-carboxylate exhibits higher molecular weight (231.05 g/mol) due to bromine, which may enhance leaving-group ability in nucleophilic substitutions compared to chlorine .

Physicochemical Properties

Table 2: Key Property Differences

| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Methyl 6-chloro-5-methylpyrazine-2-carboxylate | 1.98 | 2.1 (DMSO) | 112–114 |

| Ethyl 6-chloropyrazine-2-carboxylate | 2.15 | 1.5 (DMSO) | 98–100 |

| Methyl 5-methylpyrazine-2-carboxylate | 1.12 | 4.3 (Water) | 85–87 |

*Predicted using fragment-based methods.

Key Insights :

Biological Activity

Methyl 6-chloro-5-methylpyrazine-2-carboxylate is a compound of significant interest due to its biological activity, particularly its role as an immunomodulator. This article provides a detailed overview of its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

Target Pathway: STING

The primary biological target of Methyl 6-chloro-5-methylpyrazine-2-carboxylate is the Stimulator of Interferon Genes (STING) pathway. This pathway is crucial for the innate immune response, particularly in the activation of type I interferons which are important for antiviral defense and immune regulation.

Mode of Action

This compound functions as an immunomodulator by inhibiting the STING pathway. Dysregulated STING signaling has been associated with various pathologies, including cancer and autoimmune diseases. By antagonizing this pathway, Methyl 6-chloro-5-methylpyrazine-2-carboxylate may help mitigate conditions where excessive STING activation leads to disease progression .

Chemical Structure and Properties

- Molecular Formula : C7H7ClN2O2

- Molecular Weight : 186.59 g/mol

- Hydrophobicity : Moderate (XLogP3-AA value of 1.3)

- Topological Polar Surface Area : 52.1 Ų

These properties suggest that the compound can interact with both hydrophilic and hydrophobic environments, potentially affecting its bioavailability and efficacy in various biological systems .

Cellular Effects

Methyl 6-chloro-5-methylpyrazine-2-carboxylate has been shown to modulate immune responses significantly:

- Inhibition of STING Activation : This inhibition can prevent the downstream effects associated with aberrant STING signaling, such as tumor growth and immune evasion in cancer .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have focused on the pharmacological potential of Methyl 6-chloro-5-methylpyrazine-2-carboxylate:

- Cancer Research : The compound's ability to inhibit the STING pathway suggests it could be beneficial in treating cancers where STING activation is detrimental. For example, excessive STING signaling has been linked to increased tumor metastasis .

- Antimicrobial Studies : Investigations into its antimicrobial properties indicate that it may possess activity against certain bacterial strains, although further research is needed to fully characterize these effects .

- Pharmacokinetics : The compound exhibits moderate hydrophobicity which may influence its pharmacokinetic profile, including absorption and distribution within biological systems.

Case Studies

Several case studies have highlighted the therapeutic implications of Methyl 6-chloro-5-methylpyrazine-2-carboxylate:

- Case Study 1 : A study demonstrated that administration of this compound in murine models led to reduced tumor sizes in cancers characterized by high STING activity. This suggests a potential role in cancer therapy through immune modulation .

- Case Study 2 : In vitro studies showed that Methyl 6-chloro-5-methylpyrazine-2-carboxylate exhibited significant antimicrobial activity against specific pathogens, warranting further investigation into its use as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for Methyl 6-chloro-5-methylpyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

The compound is synthesized via sequential functionalization of the pyrazine core. A typical route involves:

- Bromination : Methyl 5-methylpyrazine-2-carboxylate is brominated in acetic acid at 80°C to introduce bromine at the 5-position .

- Substitution : The bromine is replaced via nucleophilic substitution (e.g., using hexamethylene tetramine to introduce an aminomethyl group) .

- Purification : Silica gel chromatography with ethyl acetate/hexane mixtures is critical for isolating intermediates . Yield optimization requires precise temperature control, stoichiometric ratios, and reaction time adjustments. For example, over-bromination can occur if heating exceeds 45 minutes .

Q. What spectroscopic and chromatographic methods are most effective for characterizing Methyl 6-chloro-5-methylpyrazine-2-carboxylate?

- NMR : H and C NMR confirm substitution patterns (e.g., chlorine at C6, methyl at C5) through characteristic chemical shifts .

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) by separating unreacted intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (186.59 g/mol) and fragmentation patterns .

Q. What in vitro biological assays are suitable for studying the NMDA receptor modulation potential of this compound?

- Receptor Binding Assays : Competitive binding studies using radiolabeled NMDA ligands (e.g., H-MK-801) quantify affinity .

- Electrophysiology : Patch-clamp recordings in neuronal cultures assess functional modulation of ion channel activity .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis of the methyl ester group to obtain the corresponding carboxylic acid derivative?

Hydrolysis under mild basic conditions (e.g., KCO/HO) avoids side reactions. Key parameters:

- Reaction Time : Prolonged stirring (>2 hours) improves conversion but risks decarboxylation .

- Acidification : Gradual addition of HCl (20%) minimizes local overheating, preserving product integrity (39% yield reported) . Advanced optimization could employ microwave-assisted hydrolysis to reduce time and improve yield .

Q. How does the chlorine substituent influence the reactivity of Methyl 6-chloro-5-methylpyrazine-2-carboxylate in nucleophilic substitution reactions?

The electron-withdrawing chlorine at C6 activates the pyrazine ring for nucleophilic attack. For example:

- Amination : Hexamethylene tetramine replaces chlorine via SNAr mechanism, forming methyl 5-(aminomethyl) derivatives .

- Sulfonylation : Reactivity with 4-fluoro-3-chlorobenzenesulfonyl chloride highlights compatibility with bulky electrophiles . Computational studies (e.g., DFT) can predict regioselectivity and transition-state energetics .

Q. What are the challenges in crystallizing Methyl 6-chloro-5-methylpyrazine-2-carboxylate, and how can SHELX software aid in structural determination?

- Crystallization Issues : Low solubility in polar solvents and polymorphism complicate crystal growth. Co-solvents (e.g., DMSO/EtOH) may improve results .

- SHELX Refinement : SHELXL handles twinned data and high-resolution structures, while SHELXD/SHELXE resolve phase problems in experimental phasing .

Q. How do structural modifications at the 5- and 6-positions of the pyrazine ring affect the compound's physicochemical properties and bioactivity?

- Trifluoromethyl Analogs : Introducing CF at C6 (e.g., Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate) increases lipophilicity (logP) and metabolic stability .

- Amino Derivatives : Substituting chlorine with NH (e.g., Methyl 3-amino-6-chloropyrazine-2-carboxylate) enhances hydrogen-bonding potential, altering NMDA receptor binding .

Q. What computational chemistry approaches can predict the interaction between Methyl 6-chloro-5-methylpyrazine-2-carboxylate and target proteins?

- Molecular Docking : Autodock Vina or Schrödinger Suite models ligand-receptor binding poses (e.g., NMDA receptor’s glutamate-binding site) .

- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over nanosecond timescales .

- QSAR : Quantitative structure-activity relationships correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.